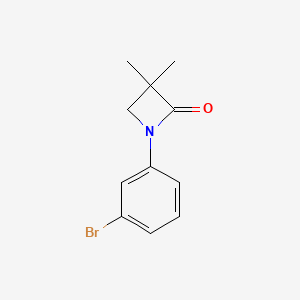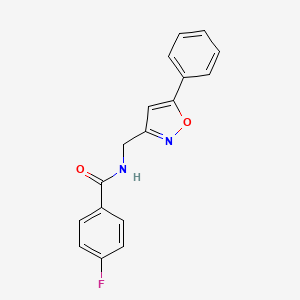![molecular formula C23H20N2O3S B2631908 3-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]quinolin-4-amine CAS No. 897758-89-3](/img/structure/B2631908.png)
3-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]quinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]quinolin-4-amine” is a complex organic molecule that contains several functional groups. It has a quinoline backbone, which is a type of heterocyclic aromatic organic compound. Attached to this backbone are a benzenesulfonyl group, a methoxyphenyl group, and an amine group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The quinoline backbone provides a rigid, planar structure, while the benzenesulfonyl and methoxyphenyl groups add additional complexity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The amine group could potentially undergo reactions such as alkylation, acylation, or sulfonation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Amines, for example, are known to act as weak bases .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Quinoline derivatives, including those with methoxy and benzenesulfonyl functional groups, have been recognized for their effective anticorrosive properties. These compounds show significant effectiveness against metallic corrosion due to their ability to form stable chelating complexes with surface metallic atoms through coordination bonding. This makes them valuable in materials science, particularly in protecting metals from corrosion in various environments (C. Verma, M. Quraishi, E. Ebenso, 2020).
Optoelectronic Applications
Research on quinazoline and pyrimidine derivatives, which share structural similarities with quinoline compounds, indicates their potential in creating novel optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, have shown promising applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their ability to function in these advanced materials applications highlights the potential utility of related quinoline compounds in the development of new optoelectronic devices (G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018).
Biological Activities
Compounds within the quinoline and quinazoline families have been extensively studied for their biological activities. These include antimicrobial, antitumor, anti-inflammatory, and other pharmacologically relevant properties. The structural elements present in these compounds, such as the benzenesulfonyl and methoxy groups, contribute to their bioactivity by interacting with biological targets. This underscores the potential of exploring 3-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]quinolin-4-amine in pharmacological and medicinal chemistry research (Xiao-fei Shang et al., 2018).
Synthesis of Novel CNS Acting Drugs
Functional chemical groups present in heterocyclic compounds, including quinoline derivatives, have been identified as potential leads for the synthesis of compounds with central nervous system (CNS) activity. The diverse effects ranging from neuroprotection to treatment of CNS disorders highlight the importance of these compounds in drug discovery and development (S. Saganuwan, 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-N-[(4-methoxyphenyl)methyl]quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-28-18-13-11-17(12-14-18)15-25-23-20-9-5-6-10-21(20)24-16-22(23)29(26,27)19-7-3-2-4-8-19/h2-14,16H,15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVDUIOPIVFHOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1S,2R,5S)-5-Methyl-2-propan-2-ylcyclohexyl]prop-2-enamide](/img/structure/B2631827.png)
![methyl 2-[1-(2-chloropyridin-3-yl)-N-methylformamido]-2-(pyridin-2-yl)propanoate](/img/structure/B2631828.png)
![17-Bromo-2,8,14-trioxa-5,11-dithiabicyclo[13.4.0]nonadeca-1(15),16,18-triene](/img/structure/B2631829.png)
![3-chloro-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2631830.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2631831.png)

![N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2631836.png)
![Ethyl 8-(1,3-benzoxazol-2-yl)-5-bromo-2-methyl-7-oxofuro[3,2-f]chromene-1-carboxylate](/img/structure/B2631837.png)

![4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-phenylpropanoyl)piperidine](/img/structure/B2631839.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-fluorobenzoic acid](/img/no-structure.png)


